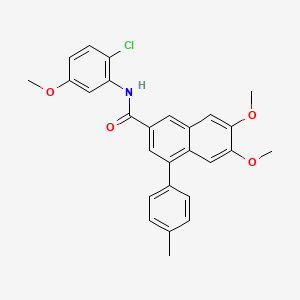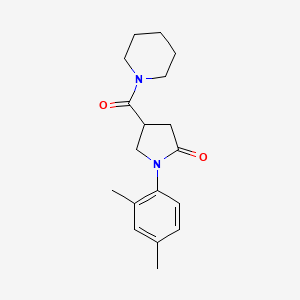![molecular formula C13H12N2O4S B4748522 4-[(4-Nitrophenyl)methyl]benzenesulfonamide](/img/structure/B4748522.png)
4-[(4-Nitrophenyl)methyl]benzenesulfonamide
Vue d'ensemble
Description
4-[(4-Nitrophenyl)methyl]benzenesulfonamide is an organic compound with the molecular formula C13H12N2O4S It is a derivative of benzenesulfonamide, where the sulfonamide group is attached to a benzene ring substituted with a nitrophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)methyl]benzenesulfonamide typically involves the reaction of 4-nitrobenzyl chloride with benzenesulfonamide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or dimethylformamide. The base, often sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Nitrophenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-[(4-Aminophenyl)methyl]benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: 4-[(4-Nitrophenyl)carboxy]benzenesulfonamide.
Applications De Recherche Scientifique
4-[(4-Nitrophenyl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Nitrophenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonamide: Similar structure but lacks the nitrophenylmethyl group.
N-Methyl-4-nitrobenzenesulfonamide: Contains a methyl group on the nitrogen instead of the benzenesulfonamide group.
4-Bromobenzenesulfonamide: Substituted with a bromine atom instead of a nitrophenylmethyl group.
Uniqueness
4-[(4-Nitrophenyl)methyl]benzenesulfonamide is unique due to the presence of both the nitrophenyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in research and industry, making it a valuable compound for further exploration.
Propriétés
IUPAC Name |
4-[(4-nitrophenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-20(18,19)13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2,(H2,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYDYHYETOUTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 7-CYCLOPROPYL-3-[(2-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4748439.png)
![N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4748446.png)


![N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-3,4-dimethoxybenzamide](/img/structure/B4748502.png)
![(5E)-5-{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4748510.png)


![3-{4-BROMO-1-[(3,4-DICHLOROPHENYL)METHYL]PYRAZOL-3-YL}-1-(3-NITROPHENYL)THIOUREA](/img/structure/B4748528.png)
![1-(2,5-difluorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4748541.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4748542.png)

![1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B4748552.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4748564.png)
